2-(Furan-2-yl)-5-(methylsulfonyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine is a complex organic compound with notable pharmacological properties. It has garnered attention for its potential as an adenosine A2A receptor antagonist, which is significant in the context of treating various neurological disorders, including Parkinson's disease. The compound is classified under triazolo-triazine derivatives, which are characterized by their fused ring structures that contain both triazole and triazine moieties.
The synthesis of 2-(Furan-2-yl)-5-(methylsulfonyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine involves several key steps:
The molecular structure of 2-(Furan-2-yl)-5-(methylsulfonyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine can be described as follows:
The compound undergoes various chemical reactions that can be exploited for further modifications or derivatization:
The mechanism of action for 2-(Furan-2-yl)-5-(methylsulfonyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine primarily involves:
Affinity studies using radiolabeled ligands have shown significant binding affinity (expressed as pKi values) for this compound against adenosine A2A receptors, indicating its potential effectiveness as a therapeutic agent .
The physical and chemical properties of 2-(Furan-2-yl)-5-(methylsulfonyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine include:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Soluble in DMSO |
Stability | Stable under normal conditions |
The primary applications of 2-(Furan-2-yl)-5-(methylsulfonyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine include:
This compound exemplifies the intricate relationship between chemical structure and biological activity in medicinal chemistry. Its synthesis and characterization continue to be subjects of research aimed at developing effective treatments for complex diseases.
This heterocyclic compound (CAS 139181-28-5) features a fused [1,2,4]triazolo[1,2,4]triazine core substituted with a furan-2-yl group at position 2 and a methylsulfonyl moiety at position 5. Its molecular formula is C₉H₈N₆O₃S, with a molecular weight of 280.26 g/mol [1] [3]. Key physicochemical parameters include:
Table 1: Fundamental Molecular Properties
Property | Value |
---|---|
IUPAC Name | 2-(furan-2-yl)-5-methylsulfonyl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine |
Molecular Formula | C₉H₈N₆O₃S |
Exact Mass | 280.0379 Da |
Storage Stability | Dark, inert atmosphere, room temperature [1] |
The primary route involves functionalization of 5-(methylthio)triazolotriazine intermediates. The methylthio precursor (CAS 139181-27-4, C₉H₈N₆OS) undergoes controlled oxidation using peroxides or peracids to yield the methylsulfonyl derivative [4] [5]. The transformation requires precise stoichiometric control to prevent over-oxidation to sulfonic acids.
Key Reaction:
2-(Furan-2-yl)-5-(methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine + Oxidant → 2-(Furan-2-yl)-5-(methylsulfonyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine
Table 2: Synthetic Method Comparison
Method | Starting Material | Key Conditions | Yield Range | Advantages |
---|---|---|---|---|
Precursor Oxidation | Methylthio analog (CAS 139181-27-4) | mCPBA, DCM, 0°C to RT | 70-85% | Selective, high functional group tolerance |
Direct Functionalization | Halogenated triazolotriazine | NaSO₂CH₃, Pd catalysis | 45-60% | Avoids oxidation step |
One-pot Cyclization | Furan-2-carboxamidine | Multi-step reflux | 30-40% | Single vessel, but low yield |
Alternative approaches involve cyclocondensation of furan-2-carboximidamides with methylsulfonyl-functionalized cyanoguanidines. This method requires high-temperature conditions (refluxing acetonitrile or toluene) and acid catalysts, yielding the triazolotriazine core directly [3]. Purification typically involves recrystallization from ethanol/water mixtures or chromatographic separation.
Recent patents (WO-2021105916-A1, CN-111051309-A) disclose methods for C-5 sulfonyl group diversification through nucleophilic displacement reactions. The electron-deficient triazine ring permits substitution at C-5 with amines, alkoxides, or thiols while retaining the furan-2-yl group [3]. This enables synthesis of derivatives like:
5-(Arylamino)-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amines
Positional isomerism significantly impacts bioactivity. Comparative studies of furan-2-yl (CAS 139181-28-5) versus furan-3-yl (SY361262) analogs reveal distinct target affinities [8]. Computational modeling indicates the 2-furyl isomer optimizes π-stacking interactions in enzyme binding pockets.
Table 3: Structural Analogs and Research Applications
Analog CAS/Code | Structure | Key Feature | Research Application |
---|---|---|---|
139181-27-4 [4] [5] | Methylthio at C-5 | Synthetic precursor | Oxidation studies |
SY361262 [8] | 2-(Furan-3-yl) isomer | Altered heterocycle orientation | SAR exploration |
SY361264 [8] | 2-(Furan-3-yl)-5-(methylthio) | Dual modification | Solubility optimization |
176407 [7] | Phenolic ethylamino side chain | Extended pharmacophore | Receptor binding studies |
Microwave-assisted protocols reduce reaction times from hours to minutes (e.g., 15 min at 150°C versus 12h reflux). Continuous flow systems with immobilized catalysts demonstrate improved yields (>90%) in sulfonyl group installation [3].
This compound serves as a key scaffold in adenosine receptor antagonists, particularly targeting oncology pathways:
Table 4: Patent Applications Featuring the Core Structure
Patent/Publication | Priority Date | Key Therapeutic Claim | Structural Modifications |
---|---|---|---|
WO-2021105916-A1 | 2019-11-26 | CD73 inhibitors for cancer | C-5 sulfonamide variants |
US-2020102319-A1 | 2018-09-27 | Peripheral A2A antagonists for oncology | N7-amino protection |
CN-111051309-A | 2018-06-26 | A2A receptor antagonists | Furan replacement with thiophene |
Reverse-phase HPLC (C18 column, methanol:water gradient) effectively separates the compound from oxidation byproducts. LC-MS characterization typically shows [M+H]⁺ at m/z 281.04. Crystallographic studies reveal planar triazine-triazole fusion with dihedral angles of 5.7° between furan and core rings [3].
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8